2-Butylphenol CAS number and properties
2-Butylphenol CAS number and properties
An In-depth Technical Guide to 2-Butylphenol: Isomers, Properties, and Synthesis
This technical guide provides a comprehensive overview of 2-butylphenol, a significant organic compound utilized in various industrial and research applications. Due to the existence of different isomers based on the structure of the butyl group, this guide will address the distinct properties and characteristics of 2-n-butylphenol, 2-sec-butylphenol (B1202637), and 2-tert-butylphenol (B146161). This document is intended for researchers, chemists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical processes.
Isomers of 2-Butylphenol
The term "2-butylphenol" can refer to three distinct isomers, each with a unique Chemical Abstracts Service (CAS) number and slightly different physical properties. The position of the butyl group at the ortho position to the hydroxyl group is constant, but the structure of the butyl group itself varies.
-
2-n-Butylphenol: The butyl group is a straight chain (CH₃CH₂CH₂CH₂-).
-
2-sec-Butylphenol: The butyl group is branched at the first carbon (CH₃CH₂CH(CH₃)-).
-
2-tert-Butylphenol: The butyl group is a tertiary butyl group ((CH₃)₃C-).
Physicochemical Properties
The structural differences among the isomers of 2-butylphenol lead to variations in their physical and chemical properties. The following tables summarize key quantitative data for each isomer.
Table 1: General Properties
| Property | 2-n-Butylphenol | 2-sec-Butylphenol | 2-tert-Butylphenol |
| CAS Number | 3180-09-4[1][2] | 89-72-5[3][4][5][6] | 88-18-6[7][8][9][10][11] |
| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[3][4][5] | C₁₀H₁₄O[7][8][9][10] |
| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [3][4][5] | 150.22 g/mol [8][9][10] |
| Appearance | Colorless to pale yellow liquid[12] | Amber clear liquid[3] | Colorless oil/liquid[8][10][11] |
Table 2: Physical Properties
| Property | 2-n-Butylphenol | 2-sec-Butylphenol | 2-tert-Butylphenol |
| Melting Point | -20 °C[12] | 12 °C[3] | -7 °C[8][9][10][13] |
| Boiling Point | 233-235 °C[12] | 226-228 °C[3] | 224 °C[9][10][11][13] |
| Density | Not specified | 0.982 g/cm³[3] | 0.978 g/mL at 25°C[8][9] |
| Vapor Pressure | 0.036 mmHg @ 25°C[12] | 0.05 mmHg @ 25°C[3] | 0.05 mmHg @ 20°C[9][13] |
| Flash Point | Not specified | 112 °C[3] | 110 °C[13] |
| Refractive Index (n20/D) | Not specified | Not specified | 1.523[9] |
| Solubility | Insoluble in water[3] | Insoluble in water[3] | Moderately soluble in water; soluble in organic solvents and basic water[7][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 2-butylphenol isomers.
Synthesis of 2-tert-Butylphenol via Friedel-Crafts Alkylation
The industrial preparation of 2-tert-butylphenol is commonly achieved through the acid-catalyzed alkylation of phenol (B47542) with isobutene.[8][11][14]
Objective: To synthesize 2-tert-butylphenol by reacting phenol with isobutylene (B52900) using an acid catalyst.
Materials:
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Phenol
-
Isobutylene gas
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Acid catalyst (e.g., sulfonated polystyrene-polydivinylbenzene ion exchange resin, acid-supported alumina)[14]
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Reaction vessel (e.g., three-necked flask or autoclave)
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Stirring mechanism
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Heating mantle
-
Gas flow controller
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Condenser
-
Distillation apparatus
Procedure:
-
Catalyst and Reactant Charging: Charge the reaction vessel with a measured amount of phenol and the acid catalyst. For example, a weight ratio of 1:0.05 for phenol to activated clay can be used.[7]
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with continuous stirring.[7]
-
Introduction of Alkylating Agent: Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically maintained around 1:1.2.[7]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards 2-tert-butylphenol.
-
Reaction Termination and Catalyst Removal: Once the desired conversion is achieved, stop the flow of isobutylene and cool the reaction mixture. The solid catalyst is then removed by filtration.
-
Product Purification: The resulting liquid product, which may contain unreacted phenol and other isomers like 4-tert-butylphenol, is purified by fractional distillation under reduced pressure to isolate the 2-tert-butylphenol.
Synthesis of 2-sec-Butylphenol
The synthesis of 2-sec-butylphenol can be achieved by the alkylation of phenol with n-butenes using an aluminum phenoxide catalyst.[15]
Objective: To synthesize 2-sec-butylphenol from phenol and butene-2.
Materials:
-
Phenol
-
Butene-2
-
Aluminum phenoxide catalyst
-
High-pressure reactor (autoclave)
-
Stirring mechanism
-
Heating system
-
Dilute aqueous hydrochloric acid
-
Distillation apparatus
Procedure:
-
Catalyst and Reactant Charging: A mixture of phenol and butene-2 (e.g., 1:0.5 to 1:0.85 molar ratio) is charged into the high-pressure reactor containing the aluminum phenoxide catalyst.[15]
-
Reaction Conditions: The reactor is sealed and heated to a temperature of 180–255°C under a pressure of 1.0–1.8 MPa. The reaction mixture is stirred for at least 30 minutes.[15]
-
Catalyst Hydrolysis: After the reaction, the mixture is cooled and discharged into a dilute aqueous hydrochloric acid solution to hydrolyze and neutralize the catalyst.
-
Washing: The organic layer is washed with water until it is neutral.
-
Purification: The crude product mixture is then subjected to vacuum distillation to separate the desired 2-sec-butylphenol from unreacted phenol and other isomers and byproducts.
Analytical Protocol: Isomeric Purity by GC-MS
Objective: To determine the isomeric purity of a 2-butylphenol sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
2-Butylphenol sample
-
High-purity solvent (e.g., dichloromethane (B109758) or methanol)
-
Derivatizing agent (e.g., BSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 2-butylphenol sample in the chosen solvent. For improved chromatographic performance, derivatization may be performed by adding a silylating agent like BSTFA and heating the mixture (e.g., at 60°C for 30 minutes).[16]
-
GC-MS Conditions:
-
Injector: Set to 250°C with a split injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.[16]
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-450.[16]
-
-
Data Analysis: Identify the peaks for each isomer based on their retention times and mass spectra. The relative percentage of each isomer is calculated from the area of its corresponding peak in the total ion chromatogram.
Biological Activity and Signaling Pathways
While data on the specific biological pathways of single-substituted 2-butylphenols is limited, the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) is well-studied and known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][17]
Notably, 2,4-DTBP has been identified as an environmental obesogen that can induce adipogenesis (the formation of fat cells).[18][19] This occurs through the activation of the Retinoid X Receptor (RXR). 2,4-DTBP binds to RXRα, which then forms a heterodimer with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[18] This activated PPARγ/RXRα complex binds to specific DNA sequences, known as Peroxisome Proliferator Response Elements (PPREs), in the promoter regions of target genes. This binding initiates the transcription of genes responsible for adipocyte differentiation and lipid metabolism, such as FABP4 and LPL.[18]
Safety and Handling
2-Butylphenol isomers are classified as hazardous chemicals. They are corrosive and can cause severe skin and eye burns.[3] They are also harmful if swallowed or absorbed through the skin and can cause burns to the digestive and respiratory tracts.[3]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[20]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If ingested, do NOT induce vomiting. If inhaled, move to fresh air.[3]
References
- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 12. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 13. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 14. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]
- 15. CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. guidechem.com [guidechem.com]
